The synthesis of durlobactam sodium involves advanced organic chemistry techniques. While specific details of the synthetic route are proprietary, it generally includes the following steps:
The technical details regarding reaction conditions (temperature, solvents, catalysts) are typically optimized for yield and purity but are not publicly disclosed in detail.
Durlobactam sodium has a complex molecular structure characterized by a diazabicyclooctane scaffold. This structure contributes to its function as a beta-lactamase inhibitor. Key data include:
Durlobactam sodium primarily acts through its ability to inhibit various classes of beta-lactamases. Key reactions include:
The mechanism of action for durlobactam sodium involves:
Durlobactam has shown potent inhibitory activity against various beta-lactamases with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the nanomolar range for several classes of enzymes .
Durlobactam sodium exhibits several notable physical and chemical properties:
Durlobactam sodium is primarily utilized in clinical settings as part of combination therapy for treating infections caused by multidrug-resistant bacteria. Its applications include:
Durlobactam sodium (chemical name: sodium (2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl sulfate) is a non-β-lactam β-lactamase inhibitor of the diazabicyclooctane (DBO) class. Its molecular formula is C₈H₁₀N₃NaO₆S, with a molecular weight of 299.24 g/mol. The compound carries the synonym ETX2514 in research literature and is marketed in combination with sulbactam as Xacduro® for therapeutic use [5] [7]. The core structure features a bicyclic [3.2.1] octane scaffold with a sulfate moiety at N6 and a carbamoyl group at C2, critical for its mechanism of action. The stereochemistry at C2 (S) and C5 (R) is essential for optimal binding to β-lactamases [9] [10].
Table 1: Structural Identifiers of Durlobactam Sodium
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1467157-21-6 (sodium salt) |
IUPAC Name | Sodium [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate |
Molecular Formula | C₈H₁₀N₃NaO₆S |
Synonyms | ETX2514; Durlobactam sodium salt |
Stereochemistry | (2S,5R) configuration |
Durlobactam sodium is a white-to-light-yellow solid with high solubility in aqueous solutions (>100 mg/mL in water, equivalent to 334.18 mM) [1] [8]. Its stability profile necessitates protection from moisture, with recommended storage at –20°C under sealed conditions to prevent degradation. The compound exhibits pH-dependent stability, remaining intact in physiological buffers but susceptible to hydrolysis under strongly acidic or alkaline conditions. Key physicochemical parameters include:
Table 2: Physicochemical Properties of Durlobactam Sodium
Property | Value |
---|---|
Solubility (H₂O) | ≥100 mg/mL (334.18 mM) |
Storage Conditions | –20°C (sealed, dry) |
Topological Polar SA | 138.62 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 3 |
The synthesis of durlobactam employs a stereoselective aza-Diels-Alder reaction as a key step (Scheme 1). The process begins with the condensation of penta-1,3-diene and a tert-butyl sulfinyl imine precursor to yield a bicyclic intermediate with controlled stereochemistry. Subsequent steps involve:
Optimization Challenges:
Durlobactam belongs to the DBO class of β-lactamase inhibitors, sharing a bicyclic core with avibactam and relebactam. However, structural modifications confer distinct advantages:
Structural Differentiation:
Biochemical Superiority:
Durlobactam exhibits broader-spectrum inhibition and lower IC₅₀ values against class A, C, and D β-lactamases compared to other DBOs:
Table 3: Inhibition Spectrum of DBO Derivatives
β-Lactamase Class | Durlobactam IC₅₀ (nM) | Avibactam IC₅₀ (nM) | Relebactam IC₅₀ (nM) |
---|---|---|---|
Class A (KPC-2) | 4 | 120 | 150 |
Class C (AmpC) | 14 | 250 | 180 |
Class D (OXA-24) | 190 | >10,000 | >10,000 |
Mechanistic Advances:
Unlike earlier DBOs, durlobactam forms longer-lived acyl-enzyme complexes with serine β-lactamases due to slower decarbamoylation kinetics. This "target redundancy" enables simultaneous inhibition of β-lactamases (e.g., Acinetobacter-derived OXA enzymes) and penicillin-binding proteins (PBPs) in Gram-negative bacteria [2] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7